Absolute Enantiomeric Configuration: Defined (R)-Stereochemistry vs. Racemic Mixture
This product is the single (R)-enantiomer of 3-(4-phenoxyphenoxy)pyrrolidine. This is critical because the related (S)-enantiomer or racemic mixture are different molecular entities with distinct biological recognition. For example, in the pyrrolidine-based nNOS inhibitor class, enantiomeric purity is known to dictate binding orientation, with the (3R,4R) configuration in a related compound (PDB 3N2R) providing a specific active site fit that the alternative stereoisomers cannot achieve [1]. Use of the racemate introduces uncontrolled variability.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (R)-enantiomer (confirmed by [α]D and chiral HPLC) |
| Comparator Or Baseline | Racemic 3-(4-phenoxyphenoxy)pyrrolidine HCl |
| Quantified Difference | Defined stereochemistry vs. 50:50 mixture of enantiomers |
| Conditions | Chiral synthesis and purification |
Why This Matters
Ensures batch-to-batch consistency and predictable stereospecific interactions in biochemical assays, avoiding the confounding effects of racemic mixtures.
- [1] Li, H.; Poulos, T.L. (2010). Structure of neuronal nitric oxide synthase heme domain in complex with 6-(((3R,4R/3S,4S)-4-(3-Phenoxyphenoxy)pyrrolidin-3-yl)methyl)pyridin-2-amine. PDB ID: 3N2R. View Source
